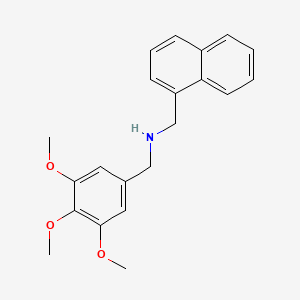
N-isopropyl-5-methyl-3-phenyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-isopropyl-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as ACPD, is a chemical compound that has been extensively studied for its potential use in scientific research. ACPD is an agonist of the metabotropic glutamate receptor, which is a type of receptor that is involved in a variety of physiological processes in the brain and other parts of the body. The purpose of
Applications De Recherche Scientifique
Anticonvulsant Agents
N-isopropyl-5-methyl-3-phenyl-4-isoxazolecarboxamide and its derivatives have been studied for their potential as anticonvulsant agents. Research involving N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides, similar in structure to N-isopropyl-5-methyl-3-phenyl-4-isoxazolecarboxamide, has shown considerable activity, particularly in the MES test, which is used to evaluate anticonvulsant properties. Certain derivatives were found to be especially effective, highlighting the significance of specific substitutions on the phenyl ring for anticonvulsant activity (Lepage et al., 1992).
Herbicidal Activity
Another application of compounds structurally related to N-isopropyl-5-methyl-3-phenyl-4-isoxazolecarboxamide is in the field of herbicides. Research has shown that 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives demonstrate significant herbicidal activity against a range of weeds. These compounds have been effective in both preemergent and postemergent scenarios, suggesting their potential for agricultural use (Hamper et al., 1995).
Immunological Applications
The derivative 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX), which shares structural similarities with N-isopropyl-5-methyl-3-phenyl-4-isoxazolecarboxamide, has been explored for its immunomodulatory properties. Studies on human Caco-2 cultured cells revealed that HIX affects autoimmune and inflammatory gene expression. This suggests potential applications in developing anti-inflammatory drugs or treatments for autoimmune diseases (Płoszaj et al., 2016).
Anticancer Research
In the field of cancer research, N-phenyl-5-carboxamidyl isoxazoles, which are structurally related to N-isopropyl-5-methyl-3-phenyl-4-isoxazolecarboxamide, have been synthesized and evaluated for their potential as chemotherapeutic agents, particularly for colon cancer. One derivative demonstrated significant cytotoxicity against colon cancer cell lines and modulated key signaling pathways, indicating its potential as a novel chemotherapeutic agent (Shaw et al., 2012).
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)15-14(17)12-10(3)18-16-13(12)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQYVUIYQCEOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-(propan-2-yl)-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)


![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)


![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)

![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
